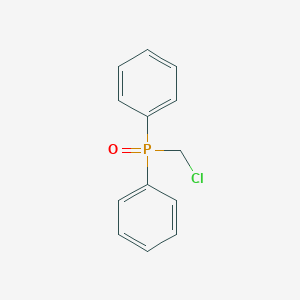

(Chloromethyl)diphenylphosphine Oxide

Übersicht

Beschreibung

(Chloromethyl)diphenylphosphine Oxide, with the chemical formula C13H12ClOP, is a versatile organophosphorus compound. It is commonly used as a reagent in organic synthesis and serves as a ligand in coordination chemistry. The compound is characterized by its white to off-white solid appearance and is soluble in common organic solvents such as chloroform, DMSO, and ethyl acetate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Chloromethyl)diphenylphosphine Oxide can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with chloromethyl methyl ether in the presence of a base. Another method includes the reaction of diphenylphosphine with formaldehyde and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using diphenylphosphine and chloromethyl methyl ether under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or dichloromethane, followed by purification through recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: (Chloromethyl)diphenylphosphine Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diphenylphosphine oxide.

Reduction: It can be reduced to diphenylphosphine.

Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

Major Products:

Oxidation: Diphenylphosphine oxide.

Reduction: Diphenylphosphine.

Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₂ClOP

- Molecular Weight : 250.66 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like chloroform, DMSO, and ethyl acetate

Organic Synthesis

(Chloromethyl)diphenylphosphine oxide serves as a phosphorylating agent in organic synthesis. Its ability to introduce phosphonate groups onto organic molecules allows researchers to create functionalized compounds with enhanced properties. This compound is particularly useful in:

- Synthesis of Phosphonates : The introduction of phosphonate groups can improve the stability and bioavailability of potential drug candidates, making it valuable in medicinal chemistry.

-

Reagent for Chemical Reactions : It can be used in various chemical reactions such as oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Converts to diphenylphosphine oxide using oxidizing agents like hydrogen peroxide.

- Reduction : Can be reduced to diphenylphosphine using lithium aluminum hydride.

- Substitution Reactions : The chloromethyl group can be substituted with nucleophiles such as amines or alcohols under basic conditions.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. Studies utilizing techniques like electron paramagnetic resonance spectroscopy have shown that this compound can stabilize different oxidation states of metals, influencing their reactivity and stability .

Case Study: Complex Formation

A notable case involves the interaction of this compound with tin and uranium complexes. The compound forms stable complexes with tin(II) chloride and uranyl nitrate, demonstrating its role as a bidentate ligand .

| Complex | Metal Ion | Yield (%) |

|---|---|---|

| 1 | Me₂SnCl₂ | 67 |

| 2 | UO₂(NO₃)₂ | Not specified |

Material Science

In material science, this compound is utilized as a building block for synthesizing various functional materials. Its unique properties allow for the development of polymers and resins with tailored functionalities.

Biological Applications

While primarily used in synthetic chemistry, this compound has implications in biological research:

- Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms due to its reactivity with biological systems.

- Drug Development : The phosphonate groups introduced can enhance the pharmacological properties of drug candidates, making it an important tool in drug design.

Wirkmechanismus

The mechanism of action of (Chloromethyl)diphenylphosphine Oxide involves its ability to act as a ligand and form complexes with metal ions. The compound can coordinate with metal centers through its phosphorus atom, influencing the reactivity and stability of the metal complexes. This property is utilized in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

Triphenylphosphine Oxide: Similar in structure but lacks the chloromethyl group.

Diphenylphosphine: The reduced form of (Chloromethyl)diphenylphosphine Oxide.

(Chloromethyl)triphenylphosphine: Similar but with an additional phenyl group.

Uniqueness: this compound is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .

Biologische Aktivität

(Chloromethyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and as a reagent in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its phosphine oxide functional group, which contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the reduction of tertiary phosphine oxides and the quaternization of diphenylphosphines with chloromethylating agents .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Nucleophiles : The chloromethyl group can react with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active derivatives.

- Inhibition of Enzymatic Activity : Similar phosphine oxides have been shown to inhibit certain enzymes, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Some studies indicate that phosphine oxides possess antimicrobial properties, which may be relevant for developing new antibacterial agents.

Case Studies

- Enzymatic Inhibition :

- Antimicrobial Properties :

- Reactivity in Organic Synthesis :

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[chloromethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFFLDNJJJXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to (chloromethyl)diphenylphosphine oxide upon X-ray irradiation at low temperatures?

A2: X-ray irradiation of this compound crystals at 3 K generates the radical species Ph2P(O)CH2Cl-. [, ] This radical, characterized by electron paramagnetic resonance (EPR) spectroscopy, exhibits hyperfine coupling to chlorine, hydrogen, and phosphorus nuclei, providing valuable information about its electronic structure and geometry. The observed hyperfine coupling constants and g-tensor components indicate that the unpaired electron in Ph2P(O)CH2Cl- is primarily localized on the carbon atom adjacent to the chlorine atom. [] This suggests that X-ray irradiation induces a homolytic cleavage of the C-Cl bond in this compound, leading to the formation of the observed radical species.

Q2: How is this compound characterized using spectroscopic techniques?

A3: this compound and its metal complexes can be characterized using a combination of spectroscopic techniques. 13C, 119Sn, and 31P NMR spectroscopy provide information about the structure and bonding within the compounds. [] Specifically, changes in chemical shifts and coupling patterns upon complexation can reveal the coordination environment around the phosphorus and tin atoms. Additionally, EPR spectroscopy has been used to study the radical species generated upon X-ray irradiation of this compound, providing insight into the electronic structure and geometry of these reactive intermediates. [] These spectroscopic techniques offer complementary information that, when combined with crystallographic data, allows for a comprehensive understanding of the structural features and reactivity of this compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.